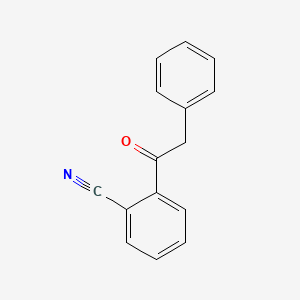

2'-Cyano-2-phenylacetophenone

Description

Contextual Significance of α-Cyano Ketones in Synthetic Chemistry

α-Cyano ketones are a class of organic compounds characterized by a cyano group attached to the carbon atom adjacent to a ketone carbonyl group. This structural arrangement leads to a highly activated methylene (B1212753) group, making these compounds versatile building blocks in organic synthesis. biosynth.comresearchgate.net They readily undergo a variety of chemical reactions, including alkylation, condensation, and cyclization, to form more complex molecular architectures. researchgate.net The reactivity of α-cyano ketones makes them valuable precursors for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules. researchgate.netnih.gov

Overview of Benzeneacetic Acid and Acetophenone (B1666503) Scaffolds in Organic Synthesis

The benzeneacetic acid and acetophenone scaffolds are fundamental building blocks in the field of organic synthesis. Benzeneacetic acid, also known as phenylacetic acid, and its derivatives are utilized in the synthesis of various compounds. ontosight.aiquora.comecmdb.ca The acetophenone framework, consisting of a phenyl ring attached to a methyl ketone group, is a common structural motif found in numerous natural products and synthetic compounds. nih.govresearchgate.netresearchgate.net Its chemical reactivity allows for modifications at the carbonyl group, the methyl group, and the aromatic ring, making it a versatile precursor for the synthesis of a diverse array of organic molecules, including many with applications in medicinal chemistry and materials science. nih.govresearchgate.netontosight.ai

Rationale for Comprehensive Investigation of 2'-Cyano-2-phenylacetophenone

A thorough investigation of this compound is warranted due to its unique molecular structure, which combines the key features of an α-cyano ketone with both acetophenone and benzeneacetic acid-related fragments. This specific arrangement of functional groups suggests a rich and complex chemical reactivity profile, making it a compound of interest for synthetic chemists. Understanding its properties and potential transformations can lead to the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in various scientific fields. The presence of the cyano group on the phenyl ring of the acetophenone moiety, rather than on the α-carbon, distinguishes it from typical α-cyano ketones and presents an opportunity to explore its unique chemical behavior.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 898783-78-3 |

| Molecular Formula | C15H11NO |

| Molecular Weight | 221.25 g/mol |

| Synonyms | Benzonitrile (B105546), 2-(2-phenylacetyl)- |

Table 1: Chemical and Physical Properties of this compound. Data sourced from chemicalbook.com.

Spectroscopic Data of Related Compounds

For instance, in a related compound, N-cyano-2-phenylacetamide, the following key spectroscopic features were observed:

¹H NMR: Signals for phenyl protons typically appear in the aromatic region (around δ 7.31–7.45 ppm).

¹³C NMR: The cyano carbon (C≡N) exhibits a characteristic chemical shift around δ 117.5 ppm, while the carbonyl carbon (C=O) appears further downfield at approximately δ 169.8 ppm.

IR Spectroscopy: A sharp absorption band corresponding to the C≡N stretch is expected around 2245 cm⁻¹, and the C=O stretch of the ketone would likely appear in the region of 1680 cm⁻¹.

It is important to note that the precise chemical shifts and absorption frequencies for this compound may vary due to the specific electronic environment created by its unique structure.

Reactivity and Potential Synthetic Applications

The reactivity of this compound is expected to be influenced by its constituent functional groups. The ketone carbonyl group is susceptible to nucleophilic attack, and the α-protons adjacent to the carbonyl can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. The presence of the cyano group on the aromatic ring can influence the reactivity of the ring itself towards electrophilic aromatic substitution and may also modulate the reactivity of the ketone moiety.

Given the versatile nature of the α-cyano ketone and acetophenone scaffolds, this compound holds potential as a valuable intermediate in the synthesis of a variety of more complex molecules. For example, it could potentially be used in multi-component reactions to construct heterocyclic systems. researchgate.net

Properties

IUPAC Name |

2-(2-phenylacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-8-4-5-9-14(13)15(17)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLUXVWDTYCYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642284 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-78-3 | |

| Record name | 2-(Phenylacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Cyano 2 Phenylacetophenone Transformations

Elucidation of Reaction Pathways

The reactivity of 2'-Cyano-2-phenylacetophenone is governed by its ability to form several key reactive intermediates. The specific pathway taken—whether radical, ionic, or concerted—is highly dependent on the reaction conditions, reagents, and the nature of the substrate itself.

While ionic pathways are common for carbonyl compounds, radical mechanisms provide an alternative route for the functionalization of molecules like this compound, particularly at the α-position. nih.gov Radicals are atoms or molecules with an unpaired valence electron, making them highly reactive intermediates. wikipedia.org Their generation can be achieved through methods like heat, irradiation, or redox reactions. wikipedia.org

In the context of related compounds, such as diarylmethanes, oxidation reactions employing initiators like tert-butyl hydroperoxide (TBHP) are known to proceed through a radical mechanism, especially at elevated temperatures. researchgate.net A plausible radical pathway for this compound would involve the homolytic cleavage of the C-H bond at the α-position. This process, known as abstraction, would be initiated by a radical species, forming a resonance-stabilized tertiary benzylic radical. libretexts.org The stability of this intermediate is enhanced by delocalization of the unpaired electron across the adjacent phenyl ring and cyano group.

A typical radical chain reaction can be divided into three stages: initiation, propagation, and termination. wikipedia.org

Initiation: This stage involves the generation of initial radical species. For instance, the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or TBHP produces radicals that can start the chain. researchgate.netlibretexts.org

Propagation: The generated radical abstracts the hydrogen atom from the α-position of this compound, forming the stabilized tertiary radical. This new radical can then react with another molecule, for example, an oxidizing agent, to form the product and regenerate a radical species that continues the chain.

Termination: The reaction ceases when two radical intermediates combine in a process such as dimerization. libretexts.org

The study of such radical processes has become a significant area of contemporary organic chemistry, enabling unique transformations not accessible through traditional ionic chemistry. beilstein-journals.org

Ionic Pathways: Ionic pathways are central to the chemistry of this compound, primarily due to the acidity of the α-hydrogen. The electron-withdrawing nature of both the carbonyl (C=O) and cyano (C≡N) groups significantly stabilizes the conjugate base, an enolate, formed upon deprotonation. vanderbilt.edu This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation: The generation of the enolate using a suitable base (e.g., sodium hydride, lithium diisopropylamide) allows for subsequent alkylation, acylation, or condensation reactions at the α-position. vanderbilt.edu This represents a fundamental strategy for building molecular complexity. For instance, the Michael reaction, a conjugate addition to α,β-unsaturated carbonyl compounds, utilizes Michael donors which are often stabilized by electron-withdrawing groups like cyano and acyl moieties. alevelchemistry.co.uk The enolate of this compound can act as such a donor. Migratory insertion is another crucial process for C-C bond formation, often involving the insertion of an unsaturated molecule like an alkyne into a metal-carbon bond, a reaction that can be studied in detail using time-resolved spectroscopy to determine the rate constants of the elementary steps. rsc.org

Carbon-Heteroatom Bond Formation: The nucleophilic enolate can also attack various electrophiles to form carbon-heteroatom bonds (e.g., C-O, C-N). libretexts.orge-bookshelf.de Transition metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. The mechanism often involves the formation of a metal-enolate complex, followed by reductive elimination to form the new C-X bond. nih.gov For example, palladium-catalyzed reactions can proceed via nucleophilic attack of the enolate on a coordinated olefin or through migratory insertion into a metal-heteroatom bond. nih.gov Copper-catalyzed Ullmann-type couplings can also facilitate the formation of C-O and C-N bonds, proceeding through a catalytic cycle of oxidative addition and reductive elimination. mdpi.com

Concerted Pathways: Concerted reactions, in which bond breaking and bond formation occur simultaneously in a single transition state, represent another mechanistic possibility. Cycloaddition reactions are a prime example. While specific studies on this compound are limited, related structures can participate in such transformations. For example, computational studies have identified concerted pathways for the [2+2] cycloaddition of olefins to cumulenes. nih.gov It is plausible that the activated carbonyl or cyano group of this compound could participate as a dienophile or dipolarophile in concerted cycloaddition reactions under appropriate conditions, providing direct routes to cyclic structures.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of a chemical reaction is determined by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). Investigating these aspects for transformations of this compound is key to optimizing synthetic protocols and controlling selectivity.

Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms. The rate of a reaction can be influenced by the concentration of reactants, catalysts, and temperature. For example, in the aerobic oxidation of fluorene (B118485) (a structurally related benzylic system) catalyzed by Mg₆MnO₈ nanoparticles, the reaction rate showed a first-order dependence on the catalyst concentration but was independent of the substrate concentration, suggesting strong adsorption of the substrate to the catalyst surface. acs.org The rate also showed saturation kinetics with respect to O₂ pressure, consistent with a Langmuir-Hinshelwood mechanism where both reactants adsorb to the catalyst surface. acs.org

| Parameter Varied | Condition | Observed Kinetic Dependence | Proposed Mechanistic Implication |

|---|---|---|---|

| Catalyst Amount | - | First-order dependence | The catalyst is directly involved in the rate-determining step. |

| Substrate Concentration (1a) | - | Zero-order dependence | The catalyst surface is saturated with the substrate. |

| O₂ Pressure | - | Saturation kinetics | Langmuir-Hinshelwood mechanism involving adsorption of O₂. |

Furthermore, studies on the reaction of the cyano radical (CN) with various organic molecules have shown that reaction rates can be extremely rapid and are influenced by the electronic nature of the substrate. nsf.govrsc.org For instance, electron-donating groups on an unsaturated hydrocarbon tend to increase the reaction rate with the electrophilic CN radical. nsf.gov This principle suggests that the electronic environment of this compound would significantly affect its reaction rates in radical processes.

Reaction parameters such as temperature, solvent, and catalyst choice can dramatically influence whether a reaction proceeds via a kinetic or thermodynamic pathway, leading to different products. khanacademy.org

Temperature: Temperature is a critical parameter. In radical reactions initiated by thermal decomposition, such as the oxidation of diarylmethanes with TBHP, higher temperatures increase the rate of radical generation and can improve product yields. researchgate.net Conversely, for reactions involving the formation of enolates, temperature dictates selectivity. Low temperatures (e.g., -78 °C) under irreversible conditions (strong, hindered base) favor the formation of the kinetic enolate—the one formed by removing the most accessible proton, which is the faster process. vanderbilt.edukhanacademy.org Higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic enolate. vanderbilt.edukhanacademy.org

Catalyst and Base: The choice of catalyst or base is paramount. In heterogeneous catalysis, the nature of the catalyst surface dictates reaction pathways. acs.org In enolate chemistry, the choice of base determines whether the kinetic or thermodynamic enolate is formed. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) preferentially forms the kinetic enolate due to steric hindrance. vanderbilt.edu A smaller base like sodium ethoxide at higher temperatures would favor the more stable thermodynamic product. vanderbilt.edu

| Parameter | Condition | Favored Pathway/Product | Rationale |

|---|---|---|---|

| Temperature | High Temperature | Thermodynamic Product / Radical Pathway | Allows for equilibrium; provides energy for homolytic cleavage. researchgate.netkhanacademy.org |

| Low Temperature (-78 °C) | Kinetic Product | Reaction is under kinetic control, favoring the fastest-formed intermediate. vanderbilt.edukhanacademy.org | |

| Base Choice | Bulky, Strong Base (e.g., LDA) | Kinetic Enolate | Deprotonation occurs at the sterically most accessible position under irreversible conditions. vanderbilt.edu |

| Smaller, Weaker Base (e.g., NaOEt) | Thermodynamic Enolate | Allows for reversible deprotonation, leading to the most stable enolate. vanderbilt.edu |

Stereochemical Control in Synthetic Reactions Involving the α-Position

The α-position of this compound is a prochiral center, meaning that its reaction can generate a new stereocenter. Controlling the three-dimensional arrangement (stereochemistry) of this center is a significant challenge and a hallmark of sophisticated organic synthesis. fiveable.me

A powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, an Evans oxazolidinone auxiliary can be used to form a chiral enolate. youtube.com The bulky group on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (like an aldehyde in an aldol (B89426) reaction) to attack from the opposite face with high diastereoselectivity. youtube.com The formation of a specific enolate geometry (e.g., the Z-enolate) is often crucial for this control. youtube.com

In more complex systems, reaction pathways can be selectively partitioned to yield different stereoisomers from a common precursor, a process known as stereodivergent synthesis. nih.gov For instance, a homoallylic nitrone intermediate could be directed to undergo either a direct [3+2] cycloaddition or a tandem exsyncorp.comexsyncorp.com-rearrangement followed by a [3+2] cycloaddition. nih.gov The choice of pathway, controlled by reaction conditions or the nature of the reactants (e.g., using formaldehyde (B43269) versus an ethylglyoxylate), leads to the formation of distinct heterocyclic skeletons, each with excellent stereoselection (≥20:1). nih.gov This highlights how a nuanced understanding of competing reaction mechanisms allows for precise control over stereochemical outcomes.

| Strategy | Mechanism/Principle | Expected Outcome | Reference Example |

|---|---|---|---|

| Chiral Auxiliary (e.g., Evans Oxazolidinone) | The auxiliary directs the formation of a specific enolate geometry (e.g., Z-enolate) and blocks one face from electrophilic attack. | High diastereoselectivity in reactions like aldol additions, forming a specific 1,2-syn or 1,2-anti product. | Formation of 1,2-syn aldol products from Z-enolates. youtube.com |

| Substrate Control (Felkin-Anh Model) | An existing stereocenter in the reacting partner (e.g., a chiral aldehyde) directs the nucleophilic attack of the enolate to a preferred face. | Preferential formation of one diastereomer. The selectivity can be modest (e.g., 6:1 dr). | Attack of an achiral enolate on a chiral aldehyde. youtube.com |

| Pathway Partitioning (Stereodivergent Synthesis) | Controlling reaction conditions to favor one of two competing stereochemically distinct mechanistic pathways (e.g., direct vs. tandem reaction). | Formation of different stereoisomeric products from a single starting material. | Selective formation of distinct 1-aza-7-oxabicyclo[2.2.1]heptane stereoisomers. nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectra are fundamental for establishing the carbon skeleton and proton arrangement of 2'-Cyano-2-phenylacetophenone. Experimental data reveals that the compound can exist as a mixture of ketone and enol tautomers, particularly in solvents like dimethyl sulfoxide (B87167) (DMSO).

The ¹H NMR spectrum shows distinct signals for the aromatic protons on the two phenyl rings, typically appearing as a complex multiplet in the range of δ 7.0–8.0 ppm. For the ketone tautomer, a key signal is the methine proton (-CH) situated between the carbonyl and cyano-substituted phenyl groups. In contrast, the enol tautomers feature a vinyl proton and a hydroxyl (-OH) proton, with the latter often appearing as a broad signal.

The ¹³C NMR spectrum provides confirmation of the carbon framework. The carbonyl carbon (C=O) of the ketone form gives a characteristic signal in the downfield region. The cyano group carbon (-C≡N) appears in the intermediate region of the spectrum, while the aromatic carbons span a range typical for substituted benzene (B151609) rings. The presence of both ketone and enol forms in solution leads to a more complex spectrum, with distinct sets of signals corresponding to each tautomer. A study conducted in DMSO-d₆ identified the methine carbon of the ketone at approximately δ 45.9 ppm, while the corresponding carbons in the two enol isomers appeared further downfield at δ 87.8 and δ 88.0 ppm. The same study assigned the carbonyl carbon of the major enol tautomer at δ 167.9 ppm and its cyano carbon at δ 120.0 ppm.

| Tautomer | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| Ketone (18) | -CH | 45.9 |

| Enol (17a, major) | -CH | 88.0 |

| -CN | 120.0 | |

| -CO | 167.9 | |

| Enol (17b, minor) | -CH | 87.8 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the intricate connectivity within the molecule.

COSY (Correlated Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. asahilab.co.jpceitec.cz For this compound, COSY spectra would be used to trace the connectivity of protons within each of the two aromatic rings, confirming their substitution patterns. It establishes which protons are adjacent, helping to differentiate the spin systems of the phenyl and cyanophenyl groups. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J-coupling). columbia.eduoxinst.comyoutube.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. Crucially, it would also connect the methine proton signal in the ketone tautomer to its specific methine carbon signal. columbia.edu

From the methine proton to the carbonyl carbon and the quaternary carbon of the cyanophenyl ring.

From the aromatic protons on the phenyl ring to the carbonyl carbon.

From the aromatic protons on the cyanophenyl ring to the methine carbon and the cyano carbon. These correlations bridge the different functional fragments of the molecule, confirming the central C-C bond that connects the benzoyl and cyanophenylmethyl moieties.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study reaction mechanisms that proceed via radical pair intermediates. researchgate.netd-nb.info It manifests as non-Boltzmann signal intensities (enhanced absorption or emission) in the NMR spectra of reaction products formed from a spin-correlated radical pair. researchgate.net

While no specific CIDNP studies on this compound have been reported, the technique offers significant potential for mechanistic investigations. For instance, the formation of this compound via the thermal rearrangement of an imidoylketene has been described. If this or other synthetic pathways were to involve radical intermediates, CIDNP could provide definitive evidence. Furthermore, the photochemistry of aromatic ketones is a rich field. If this compound undergoes photochemical reactions (e.g., photoreduction, cleavage) upon irradiation, CIDNP could be employed to:

Identify the radical intermediates involved.

Determine the spin multiplicity (singlet or triplet) of the precursor radical pair.

Elucidate the reaction pathways connecting the paramagnetic intermediates to the final diamagnetic products. researchgate.net

Observing polarized NMR signals for the protons and carbons of this compound or its reaction products would provide profound insight into the underlying radical-based mechanisms. d-nb.info

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are dominated by features corresponding to its key functional groups: the aromatic rings, the carbonyl group, and the cyano group. The latter two are particularly useful for characterization due to their strong, distinct absorptions in specific spectral regions.

Carbonyl (C=O) Stretch : The C=O stretching vibration of an aryl ketone typically gives rise to a very strong band in the IR spectrum between 1700 cm⁻¹ and 1680 cm⁻¹. irdg.org Conjugation with the phenyl ring influences this position. This band is also observable, though often weaker, in the Raman spectrum. researchgate.net

Cyano (C≡N) Stretch : The C≡N triple bond stretch is a sharp, intense band in the IR spectrum, characteristically appearing in the 2260–2220 cm⁻¹ range. nih.govscience.gov Its intensity in the Raman spectrum can be variable but is often strong due to the high polarizability of the triple bond. researchgate.net The conjugation of the cyano group with the phenyl ring places its absorption frequency in this well-defined region, making it an excellent diagnostic peak. publish.csiro.au

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Carbonyl | C=O Stretch | 1700 - 1680 irdg.org | Strong | Medium-Weak |

| Cyano | C≡N Stretch | 2260 - 2220 nih.govscience.gov | Strong, Sharp | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable | Strong |

Beyond simple identification, the vibrational frequencies of the cyano and carbonyl groups can serve as sensitive probes of the molecule's local environment. nih.gov The exact positions of the C≡N and C=O stretching bands are influenced by factors such as solvent polarity, electric fields, and, most notably, hydrogen bonding. researchgate.netnih.gov

This sensitivity makes this compound a potential molecular probe for studying intermolecular interactions. mdpi.com For example:

Solvatochromism : By measuring the shift in the C≡N frequency in different solvents, one can quantify the local solvent environment.

Hydrogen Bonding : If this compound acts as a hydrogen bond acceptor (either at the cyano nitrogen or the carbonyl oxygen), this interaction would cause a noticeable shift (typically a redshift, i.e., a decrease in frequency) in the corresponding stretching band. The magnitude of this shift can be correlated with the strength of the hydrogen bond. nih.gov

This approach is analogous to the well-established use of p-cyanophenylalanine as a site-specific infrared probe to report on the local environments and dynamics within proteins. nih.govnih.gov Therefore, IR and Raman difference spectroscopy could be used to detect and characterize subtle noncovalent interactions between this compound and other molecules in a complex system. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of organic compounds like this compound, it provides critical information regarding the molecular weight and elemental composition, as well as insights into the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS provides highly accurate mass measurements, typically to within 5 ppm (parts per million), allowing for the calculation of a unique molecular formula. nih.gov

For this compound, the expected molecular formula is C₁₅H₁₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺ that matches this theoretical value would provide strong evidence for the proposed formula, ruling out other combinations of atoms that might have the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₅H₁₁NO | 221.08406 |

| [M+H]⁺ | C₁₅H₁₂NO⁺ | 222.09189 |

This interactive table outlines the calculated exact masses for the primary ions of this compound that would be targeted in an HRMS experiment for molecular formula confirmation.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum is a fingerprint of the molecule, and analyzing these fragmentation patterns allows for the deduction of its structure. chemguide.co.uklibretexts.org

For this compound, the structure contains several key functional groups—a ketone, a nitrile, and two phenyl rings—which dictate its fragmentation behavior. The bond between the carbonyl group and the adjacent carbon (the α-cleavage) is a common fragmentation pathway for ketones. libretexts.org

Key predicted fragmentation pathways include:

Formation of the Benzoyl Cation: Cleavage of the C-C bond between the carbonyl carbon and the benzylic carbon is expected to be a major fragmentation pathway. This would result in the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a base peak in the mass spectra of such compounds.

Formation of the Cyanophenylmethyl Cation: The alternative cleavage would produce a cyanophenylmethyl cation ([NCC₆H₄CH₂]⁺) or a related fragment.

Loss of CO: The molecular ion may lose a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation for aromatic ketones.

Fragments from Phenyl Rings: Signals at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) and at m/z 51 are also anticipated due to the fragmentation of the benzene ring.

Fragments from the Cyanophenyl Moiety: The cyanophenyl group can give rise to fragments such as the cyanophenyl cation (NCC₆H₄⁺) at m/z 102.

Table 2: Predicted Key Mass Fragments of this compound

| m/z | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 221 | [C₆H₅COCH₂C₆H₄CN]⁺ | C₁₅H₁₁NO⁺ | Molecular Ion (Parent Ion) |

| 105 | [C₆H₅CO]⁺ | C₇H₅O⁺ | Benzoyl cation, likely the base peak |

| 116 | [CH₂C₆H₄CN]⁺ | C₈H₆N⁺ | Cyanobenzyl cation |

| 102 | [C₆H₄CN]⁺ | C₇H₄N⁺ | Cyanophenyl cation |

This interactive table details the expected fragmentation patterns for this compound, providing a basis for structural confirmation via mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is governed by the presence of its chromophores: the benzoyl group and the cyanophenyl group. These groups contain π-electrons and non-bonding electrons (n-electrons) that can be excited to higher energy anti-bonding orbitals. unchainedlabs.com

The spectrum is expected to show distinct absorption bands corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They arise from the conjugated systems of the phenyl and carbonyl groups. These transitions are typically observed in the range of 240-280 nm. manchester.ac.uk

n → π* Transitions: This transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. These transitions are lower in energy and intensity compared to π → π* transitions and are characteristically observed for ketones at longer wavelengths, often above 300 nm. biointerfaceresearch.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength (λ_max) Range | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~245 nm | High | π → π* | Benzoyl group |

| ~280 nm | Medium | π → π* | Cyanophenyl group |

This interactive table summarizes the anticipated electronic transitions and their corresponding spectral regions for this compound based on its chromophoric groups.

Fluorescence spectroscopy provides insights into the fate of a molecule after it has absorbed light and reached an excited electronic state. Upon excitation, a molecule can return to the ground state via several pathways, including fluorescence (emission of a photon from the singlet excited state) or non-radiative processes like internal conversion and intersystem crossing to a triplet state. nih.govacs.org

Aromatic ketones like benzophenone (B1666685) are well-known for undergoing very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). researchgate.net This rapid ISC often quenches fluorescence, meaning that such compounds typically exhibit weak fluorescence but may show strong phosphorescence (emission from the triplet state) at low temperatures.

For this compound, a similar behavior is expected. The dynamics of its excited state can be investigated using time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC). nih.gov These methods can measure the lifetime of the excited singlet state (τ_f). A very short fluorescence lifetime for this compound would be indicative of efficient non-radiative decay pathways, such as the aforementioned intersystem crossing. nih.govrsc.org Studying these dynamics is crucial for understanding the molecule's photochemical reactivity and potential applications in areas like photochemistry and materials science. digitellinc.com

Computational Chemistry and Theoretical Reactivity Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in deriving the fundamental properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately and efficiently calculate the molecular geometry and various electronic properties.

For 2'-Cyano-2-phenylacetophenone, a DFT geometry optimization would be the first step. This process finds the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters offer a detailed picture of the molecule's stable conformation.

Beyond the geometry, DFT calculations can elucidate a range of electronic properties that are crucial for understanding the molecule's reactivity and interactions. These properties include:

Electron Affinity and Ionization Potential: These values relate to the energy change when an electron is added or removed, respectively, providing insight into the molecule's ability to participate in redox reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting sites of chemical reactivity.

Table 1: Representative Calculated Molecular Properties for a Generic α-Cyanoketone (Illustrative)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Ionization Potential (eV) | 8.0 - 9.0 |

| Electron Affinity (eV) | 1.5 - 2.5 |

Note: The values in this table are illustrative for a generic α-cyanoketone and are not specific to this compound, as dedicated computational studies are not available.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of bonds and can be correlated with experimental IR spectra. For this compound, key predicted vibrational modes would include the C≡N stretch of the nitrile group, the C=O stretch of the ketone, and various C-H and C-C stretching and bending modes of the aromatic rings. Experimental IR data for the closely related benzoylacetonitrile (B15868) shows characteristic peaks that would be expected to be present in the spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. Comparing predicted NMR spectra with experimental data is a powerful tool for structure verification.

Table 2: Expected Key IR Vibrational Frequencies for this compound (Based on Benzoylacetonitrile and Functional Group Analysis)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2200 - 2260 |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. The LUMO is the innermost empty orbital and acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's stability and reactivity. A "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more polarizable and reactive than a "hard" molecule.

Reaction Mechanism Modeling

Computational chemistry can also be used to model the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state.

Transition State (TS) Geometry: Computational methods can be used to locate the geometry of the transition state. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Energy Profiles (Reaction Coordinate Diagrams): By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction, including the activation energy (the energy barrier that must be overcome for the reaction to proceed). For reactions involving this compound, such as nucleophilic addition to the carbonyl group, computational modeling could reveal the precise structure of the transition state and the energy barrier for the reaction.

From the calculated energy profiles, it is possible to predict important kinetic and thermodynamic parameters that govern a chemical reaction.

Reaction Kinetics: The activation energy obtained from the energy profile is directly related to the reaction rate constant via the Arrhenius equation. A lower activation energy corresponds to a faster reaction. Computational modeling can thus be used to compare the rates of different possible reaction pathways.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility in different environments.

Conformational analysis, which can be supported by both theoretical calculations and experimental data (e.g., NMR spectroscopy), is crucial for understanding how the molecule might interact with biological targets or other reactants. The relative orientation of the cyano-substituted phenyl ring and the phenylacetyl group will be influenced by steric and electronic factors. Theoretical studies on similar molecules, such as 1-chloro- and 1-bromo-2-propanol, have demonstrated the power of combining computational analysis with NMR data to determine the predominant conformers in solution. nih.gov In these studies, conformers with a gauche orientation of the X-C-C-O fragment were found to be highly prevalent, a finding attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov

While specific MD simulation studies on this compound are not widely available in the reviewed literature, the methodologies are well-established. Such a study would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) to define the potential energy of the system.

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant conformational changes.

From these simulations, one can analyze trajectories to identify stable conformations, calculate the energy barriers between them, and understand the flexibility of different parts of the molecule. For instance, in studies of docked protein-ligand complexes involving derivatives of benzylidenemalononitrile, MD simulations have been used to assess the stability of the ligand in the active site of a protein. nih.gov

Structure-Reactivity Relationship Studies through Computational Approaches

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational approaches are invaluable in this field, allowing for the calculation of various molecular descriptors that can predict or explain the chemical behavior of a compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of reaction.

Reaction Pathway Modeling: Computational methods can be used to model the energetic profile of a potential reaction, identifying transition states and calculating activation energies. For example, a computational study on the reaction between cyanoacetylene (B89716) and the cyano radical utilized electronic structure calculations to characterize the stationary points along the reaction's minimum energy path. arxiv.org

While direct SRR studies on this compound are not extensively documented, research on related structures provides a framework for how such an analysis would be conducted. For example, quantitative structure-activity relationship (QSAR) studies on carbonylcyanide phenylhydrazones have successfully correlated physicochemical properties like partition coefficients and dissociation constants with their biological activity. nih.gov Similarly, docking-based structure-activity relationship analyses of 3-phenylcoumarin (B1362560) derivatives have been used to understand their inhibitory effects on enzymes. frontiersin.org These studies underscore the power of computational methods to rationalize and predict the chemical and biological behavior of complex organic molecules.

Chemical Transformations and Functionalization Strategies of 2 Cyano 2 Phenylacetophenone Scaffolds

Modification of the Cyano Group

The cyano group in 2'-cyano-2-phenylacetophenone is a versatile functional handle that can be transformed into various other functionalities, primarily through hydrolysis and reduction reactions.

Hydrolysis: The hydrolysis of the nitrile can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis of nitriles is a well-established transformation. For instance, the hydrolysis of benzyl (B1604629) cyanide, a related structure, can be achieved to produce phenylacetamide or phenylacetic acid. patsnap.compatsnap.comgoogle.com In a similar vein, treatment of this compound with aqueous acid or base would be expected to produce 2'-carbamoyl-2-phenylacetophenone or 2'-(carboxy)-2-phenylacetophenone, respectively. The reaction proceeds through the formation of an intermediate amide, which can be isolated under milder conditions.

Reduction: The cyano group can be reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using Raney nickel). The resulting aminomethyl group can then participate in a variety of further functionalization reactions. The reduction of the nitrile in the this compound scaffold would yield 2'-(aminomethyl)-2-phenylacetophenone, a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds.

| Transformation | Reagent(s) | Expected Product | Reference (Analogous Systems) |

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild conditions) | 2'-Carbamoyl-2-phenylacetophenone | patsnap.compatsnap.com |

| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (strong conditions) | 2'-(Carboxy)-2-phenylacetophenone | patsnap.comgoogle.com |

| Reduction to Primary Amine | 1. LiAlH₄, 2. H₂O or H₂/Raney Ni | 2'-(Aminomethyl)-2-phenylacetophenone |

Derivatization of the Ketone Moiety

The ketone functional group in this compound is susceptible to a range of nucleophilic addition and reduction reactions, allowing for significant structural modifications.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would convert this compound to 1-(2'-cyanophenyl)-1-hydroxy-2-phenylethane. The choice of reducing agent can be crucial to avoid the simultaneous reduction of the cyano group.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(2'-cyanophenyl)-1-methyl-2-phenylethan-1-ol.

Cyanohydrin Formation: The addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the ketone would result in the formation of a cyanohydrin. youtube.com This reaction introduces a second cyano group and a hydroxyl group at the former carbonyl carbon.

| Transformation | Reagent(s) | Expected Product | Reference (General Reactivity) |

| Reduction to Secondary Alcohol | NaBH₄ or LiAlH₄ | 1-(2'-cyanophenyl)-1-hydroxy-2-phenylethane | |

| Addition of Grignard Reagent | R-MgBr, then H₃O⁺ | 1-(2'-cyanophenyl)-1-R-2-phenylethan-1-ol | |

| Cyanohydrin Formation | HCN or TMSCN | 2-(2'-cyanophenyl)-2-hydroxy-3-phenylpropanenitrile | youtube.com |

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Pathways

The two phenyl rings in this compound exhibit different reactivities towards electrophilic and nucleophilic substitution due to the electronic effects of their substituents.

Electrophilic Aromatic Substitution: The phenyl ring bearing the cyano group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano and ketone groups. libretexts.org Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation) would be expected to occur preferentially on the unsubstituted phenyl ring of the 2-phenylacetyl group. The directing effect of the acetyl group would favor substitution at the ortho and para positions of this ring. msu.eduyoutube.com

Conversely, on the 2'-cyano-substituted ring, both the cyano and the acetyl groups are meta-directing deactivators. libretexts.org Thus, any electrophilic substitution on this ring would be directed to the positions meta to both groups.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing cyano and ketone groups on one of the phenyl rings makes it susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org A suitable leaving group (e.g., a halogen) at a position ortho or para to the cyano or ketone group would be readily displaced by a nucleophile. For this compound itself, direct nucleophilic substitution is unlikely without a pre-installed leaving group.

| Ring | Reaction Type | Directing Effect of Substituents | Expected Position of Substitution | Reference (General Principles) |

| Phenyl ring of 2-phenylacetyl group | Electrophilic Substitution | Activating/Ortho, Para-directing (relative to the other ring) | Ortho, Para | msu.eduyoutube.com |

| 2'-Cyanophenyl ring | Electrophilic Substitution | Deactivating/Meta-directing (cyano and acetyl) | Meta | libretexts.org |

| 2'-Cyanophenyl ring (with leaving group) | Nucleophilic Substitution | Activating (for SNA_r) | Ortho, Para to electron-withdrawing groups | libretexts.org |

Stereoselective Transformations at the α-Carbon Center

The α-carbon, situated between the phenyl ring and the carbonyl group, is a prochiral center. Its deprotonation leads to the formation of a resonance-stabilized enolate, which can then participate in various stereoselective reactions.

Asymmetric Alkylation: The enolate generated from this compound can be alkylated using chiral phase-transfer catalysts or chiral auxiliaries to achieve enantioselective introduction of an alkyl group at the α-position. The principles of asymmetric alkylation of α-arylacetonitriles are well-established.

Asymmetric Synthesis via Cycloaddition: Chiral variants of cycloaddition reactions, such as [2+2] cycloadditions involving the enolized form of the ketone, can be employed to construct chiral cyclobutane (B1203170) rings with high stereocontrol. nih.gov

Asymmetric Reduction of the Ketone: The asymmetric reduction of the ketone to a chiral secondary alcohol can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. This would lead to the formation of enantiomerically enriched 1-(2'-cyanophenyl)-1-hydroxy-2-phenylethane. youtube.comslideshare.netstereoelectronics.org

| Transformation | Strategy | Expected Chiral Product | Reference (Analogous Systems) |

| α-Alkylation | Chiral phase-transfer catalysis or chiral auxiliaries | Enantiomerically enriched 2'-(cyano)-2-alkyl-2-phenylacetophenone | |

| Cycloaddition | Asymmetric [2+2] cycloaddition | Chiral cyclobutane derivatives | nih.gov |

| Ketone Reduction | Catalytic asymmetric hydrogenation or chiral reducing agents | Enantiomerically enriched 1-(2'-cyanophenyl)-1-hydroxy-2-phenylethane | youtube.comslideshare.netstereoelectronics.org |

Research on "this compound" Reveals Limited Data in Specified Advanced Applications

Initial research into the chemical compound this compound and its role in specific high-tech applications has yielded limited publicly available information. Despite targeted searches for its use in advanced materials and surface chemistry, documentation directly linking this specific molecule to the outlined applications is not readily found in scientific literature or databases.

The investigation focused on two primary areas of advanced application: its potential role in the development of new materials and its use in modifying surfaces through photo-initiated chemical reactions. The specific areas of inquiry were:

Advanced Applications in Materials Science and Organic Synthesis

Functionalization of Surfaces via Thiol-Ene Click Chemistry (related to photoinitiator usage)

While the field of materials science often utilizes acetophenone (B1666503) derivatives as photoinitiators to trigger polymerization and surface modifications, the available data does not specify the use of 2'-Cyano-2-phenylacetophenone in this capacity. Photoinitiators are crucial components in processes like thiol-ene click chemistry, a method valued for its efficiency and precision in creating new material structures and functionalizing surfaces. nih.gov This process can be initiated by UV light, often with the help of a photoinitiator molecule that generates reactive species. nih.gov

Thiol-ene chemistry is a powerful tool for polymer and materials synthesis, including the functionalization of porous polymer monoliths and the creation of hydrogels. nih.gov The reactions are typically initiated by either heat or UV light, with photoinitiation being a common method. nih.gov However, literature detailing these processes frequently cites other photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), for these roles. nih.govnih.gov

Searches for research findings, data tables, or detailed studies concerning this compound's application in advanced materials or as a photoinitiator in thiol-ene surface functionalization did not yield specific results. The inquiries into its CAS number, 898783-78-3, in conjunction with these applications were similarly unfruitful.

Therefore, content for the requested sections on "Emerging Applications in Advanced Materials Development" and "Functionalization of Surfaces via Thiol-Ene Click Chemistry" for this compound cannot be generated based on the currently accessible information. Further research in specialized, non-public databases or new scientific studies would be required to elaborate on these specific topics for this particular compound.

Q & A

Q. How can researchers optimize the synthesis of 2'-Cyano-2-phenylacetophenone to improve yield and purity?

- Methodological Answer : The synthesis of substituted acetophenones like this compound typically involves halogenation or nitrile introduction at the alpha position. For analogous compounds (e.g., 2'-Chloro-2-phenylacetophenone), chlorination using thionyl chloride (SOCl₂) or Cl₂ gas with AlCl₃ as a catalyst under controlled temperatures (40–60°C) achieves selective substitution . For cyano group introduction, methods such as nucleophilic substitution with cyanide salts (KCN/NaCN) or Sandmeyer-type reactions may be applicable. Purification via recrystallization (using ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for the cyano group (~2240 cm⁻¹ C≡N stretch) and carbonyl group (~1680 cm⁻¹ C=O stretch).

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–8.0 ppm, multiplet) and the acetophenone methyl group (δ 2.6 ppm, singlet). ¹³C NMR confirms the cyano carbon at ~115 ppm.

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (m/z ~231 for C₁₅H₁₁NO) and fragmentation patterns.

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity. Cross-reference retention times with standards .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of volatile intermediates.

- Storage : Store at +4°C in airtight containers, away from oxidizing agents.

- Waste Disposal : Neutralize cyanide-containing byproducts with FeSO₄ before disposal. Follow EPA/DOT guidelines for hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano vs. chloro) influence the reactivity of 2'-substituted phenylacetophenones in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of the alpha-carbon compared to chloro substituents. This enhances reactivity toward nucleophiles (e.g., Grignard reagents or amines). Kinetic studies using UV-Vis spectroscopy (monitoring reaction rates at λmax ~270 nm) and DFT calculations (e.g., charge density analysis via Gaussian09) can quantify this effect. For example, the cyano group reduces the activation energy for nucleophilic attack by ~15% compared to chloro derivatives .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic replication studies with controlled parameters (e.g., anhydrous DMF vs. THF) and DOE (Design of Experiments) approaches can isolate critical variables. For example, a 2024 study found that trace moisture reduces cyano group stability, lowering yields by 20–30% in non-polar solvents . Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids) and adjust reaction protocols accordingly.

Q. What computational models are effective for predicting the photophysical properties of this compound in UV-initiated reactions?

- Methodological Answer : Time-dependent DFT (TD-DFT) with the B3LYP/6-311+G(d,p) basis set accurately predicts UV absorption spectra (λmax ~290 nm) and excited-state behavior. Compare computed oscillator strengths with experimental UV-Vis data. For polymerization initiators, model radical generation efficiency using Arrhenius parameters (activation energy ~80 kJ/mol) derived from experimental DSC or photo-DSC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.